molecular formula C3H7ClO2 B590433 2-(Chloromethoxy)ethanol CAS No. 224054-07-3

2-(Chloromethoxy)ethanol

Cat. No.: B590433
CAS No.: 224054-07-3
M. Wt: 110.537
InChI Key: OIYXJHJNPWEKRB-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)ethanol is an organic compound with the molecular formula C3H7ClO2. It is a chlorinated ether alcohol, characterized by the presence of both a chloro group and an ethoxy group attached to an ethanol backbone . This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethoxy)ethanol can be synthesized through the reaction of ethylene glycol with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and advanced purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler alcohols or ethers.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethoxy)ethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)ethanol involves its reactivity due to the presence of both the chloro and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethoxy)ethanol is unique due to its specific combination of chloro and methoxy groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

2-(chloromethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYXJHJNPWEKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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